2,4,6-Tribromo-3,5-dimethylphenol chemical properties
2,4,6-Tribromo-3,5-dimethylphenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromo-3,5-dimethylphenol
For the Modern Researcher and Drug Development Professional
Abstract
2,4,6-Tribromo-3,5-dimethylphenol is a highly substituted aromatic compound whose unique electronic and steric properties make it a subject of interest for synthetic and medicinal chemistry. The presence of three electron-withdrawing bromine atoms, two electron-donating methyl groups, and a reactive hydroxyl group on a single benzene ring creates a complex reactivity profile. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
2,4,6-Tribromo-3,5-dimethylphenol, also known as tribromodimethylphenol, is characterized by a phenol ring substituted at the 2, 4, and 6 positions with bromine atoms and at the 3 and 5 positions with methyl groups.
Caption: Structure of 2,4,6-Tribromo-3,5-dimethylphenol.
The interplay between the electron-donating methyl groups and the electron-withdrawing hydroxyl and bromine substituents governs the molecule's physical and chemical properties.
Table 1: Physicochemical Properties of 2,4,6-Tribromo-3,5-dimethylphenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇Br₃O | [1] |
| Molecular Weight | 358.85 g/mol | [1] |
| Appearance | Fine needles | [2] |
| Melting Point | 166 °C | [2] |
| Boiling Point | 302.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 2.123 g/cm³ (Predicted) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 |[1] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct route to 2,4,6-Tribromo-3,5-dimethylphenol is the electrophilic bromination of 3,5-dimethylphenol (also known as 3,5-xylenol).
Causality of the Reaction: The synthesis is a classic example of electrophilic aromatic substitution. The starting material, 3,5-dimethylphenol, is highly activated towards this reaction. The hydroxyl (-OH) group is a strong activating group, and the two methyl (-CH₃) groups are moderate activators.[3] All three are ortho, para-directing. This combined activation floods the aromatic ring with electron density, particularly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Consequently, when exposed to an electrophile like bromine, the reaction proceeds rapidly and exhaustively, substituting all three available activated positions to yield the tribrominated product.[2][4] The use of a polar solvent like water can further accelerate the reaction by polarizing the Br-Br bond, creating a more potent electrophile.[5][6]
Caption: Experimental workflow for the synthesis of 2,4,6-Tribromo-3,5-dimethylphenol.
Experimental Protocol: Synthesis
This protocol is adapted from the method described in Systematic Organic Chemistry by W. M. Cumming, 1937.[2]
Materials:
-
3,5-Dimethylphenol (s-xylenol)
-
Liquid Bromine
-
Water (H₂O)
-
Sulfur dioxide (SO₂) solution or gas
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, filtration apparatus)
Procedure:
-
Dissolution: Place a known quantity of 3,5-dimethylphenol in a beaker and add approximately 20 times its weight in water.
-
Bromination: While stirring, add liquid bromine drop by drop. Continue the addition until a stable reddish-brown color persists in the solution, indicating that an excess of bromine is present and the reaction is complete.
-
Quenching: Carefully add sulfur dioxide, either as an aqueous solution or by bubbling the gas through the mixture, until the excess bromine color disappears. This step neutralizes the reactive excess bromine.
-
Isolation: Filter the resulting white precipitate from the reaction mixture using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with water to remove any remaining salts or water-soluble impurities.
-
Purification: Recrystallize the crude product from hot ethanol. This will yield fine, needle-like crystals of pure 2,4,6-tribromo-3,5-dimethylphenol.
-
Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 90%.[2]
Chemical Reactivity
The reactivity of 2,4,6-tribromo-3,5-dimethylphenol is dominated by the electronic properties of its substituents.
Caption: Dominant electronic effects governing the molecule's reactivity.
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Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards further electrophilic substitution. While the methyl and hydroxyl groups are activating, the three powerful electron-withdrawing bromine atoms, primarily through their inductive effect, substantially reduce the electron density of the ring. Furthermore, the 2, 4, and 6 positions are sterically hindered. This makes reactions like nitration or further halogenation difficult under standard conditions.
-
Hydroxyl Group Reactivity: The phenolic proton is acidic. The acidity is enhanced relative to phenol by the strong inductive electron withdrawal of the three bromine atoms, which helps to stabilize the resulting phenoxide anion.[7] However, this is counteracted to some degree by the electron-donating methyl groups. The hydroxyl group can undergo typical reactions such as:
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
-
Esterification: Reaction with acid chlorides or anhydrides to form corresponding esters.
-
Oxidation: Phenols can be sensitive to oxidation, potentially leading to the formation of colored byproducts, especially under harsh conditions.[8]
-
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - ~5.5-6.5 ppm (s, 1H): Phenolic -OH proton. Position is variable and concentration-dependent; may exchange with D₂O. - ~2.4 ppm (s, 6H): Protons of the two equivalent methyl groups at C3 and C5. |
| ¹³C NMR | - ~150 ppm: C1 (carbon bearing the -OH group). - ~135 ppm: C3/C5 (carbons bearing the -CH₃ groups). - ~120 ppm: C2/C6 (carbons bearing two of the -Br atoms). - ~115 ppm: C4 (carbon bearing the para -Br atom). - ~20 ppm: Methyl group carbons (-CH₃). |
| FT-IR (cm⁻¹) | - 3400-3550 (broad): O-H stretching vibration. - 2900-3000: C-H stretching from methyl groups. - ~1600, ~1450: C=C aromatic ring stretching. - 550-750 (strong): C-Br stretching vibrations. |
| Mass Spec. (MS) | A prominent molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Expect significant peaks at M, M+2, M+4, and M+6. |
Applications in Drug Development and Research
While 2,4,6-tribromo-3,5-dimethylphenol is not an active pharmaceutical ingredient itself, its structural motifs are relevant to drug discovery. Bromophenols isolated from marine sources have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[11] This molecule can serve as:
-
A Synthetic Building Block: The hydroxyl group provides a reactive handle for derivatization, allowing the attachment of this bulky, lipophilic, halogenated phenol to other scaffolds.
-
A Scaffold for Library Synthesis: The tribrominated core can be a starting point for developing new classes of compounds, where the bromine atoms could be further functionalized via cross-coupling reactions (e.g., Suzuki, Stille), although the steric hindrance and electronic deactivation would necessitate forcing reaction conditions.
-
A Fragment for Fragment-Based Drug Discovery: Its defined three-dimensional shape and chemical features could be used to probe binding pockets of biological targets.
Safety and Handling
As a substituted phenol and organobromine compound, 2,4,6-tribromo-3,5-dimethylphenol requires careful handling. Analogous compounds like 2,4,6-tribromophenol are known to be skin and eye irritants and may cause sensitization.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
PrepChem. (n.d.). Preparation of 2,4,6-tribromo-3,5-dimethylphenol. Retrieved from PrepChem.com. [Link]
-
ACS Publications. (2023). Reactions of Monobromamine and Dibromamine with Phenolic Compounds and Organic Matter: Kinetics and Formation of Bromophenols and Bromoform. Environmental Science & Technology. [Link]
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LookChem. (n.d.). 2,4,6-Tribromo-3,5-dimethylphenol. Retrieved from LookChem. [Link]
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Khan Academy. (n.d.). Bromination of Phenols. Retrieved from Khan Academy. [Link]
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PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from PrepChem.com. [Link]
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Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]
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Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
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Royal Society of Chemistry. (2016). Supporting Information for a publication. Retrieved from Royal Society of Chemistry. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2,6-dimethylphenol. Retrieved from Thermo Fisher Scientific. [Link]
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Vaia. (n.d.). Treatment of 3,5-dimethylphenol.... Retrieved from Vaia. [Link]
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OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. Retrieved from Organisation for Economic Co-operation and Development. [Link]
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NIST. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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